molecular formula C13H16O3 B13529928 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one CAS No. 943596-70-1

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one

Cat. No.: B13529928
CAS No.: 943596-70-1
M. Wt: 220.26 g/mol
InChI Key: RQAGBDMSRFJMFA-AATRIKPKSA-N
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Description

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O3. It is a derivative of butenone, featuring an ethoxy and a methoxy group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds.

Biological Activity

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_{3}

This compound features an ethoxy and methoxy group attached to a phenyl ring, contributing to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for this compound across different cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)8.14
HepG2 (Liver Cancer)5.88
HCT116 (Colorectal)6.31
A549 (Lung Cancer)6.50
HT1080 (Fibrosarcoma)7.00

These results indicate that the compound exhibits potent growth inhibitory activity, outperforming many known anticancer agents in certain contexts .

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin assembly and disruption of microtubule dynamics, which is critical for cell division . This mechanism aligns with findings from related chalcone analogs, suggesting a common pathway for compounds within this class.

Case Studies

  • Study on HeLa Cells : In a focused study on the HeLa cell line, researchers observed that treatment with this chalcone analogue resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation . The study highlighted the compound's potential as a therapeutic agent in cervical cancer treatment.
  • Comparative Analysis : A comparative analysis with other chalcone derivatives revealed that this compound had superior activity against resistant cancer cell lines, indicating its potential utility in overcoming drug resistance .

Additional Biological Activities

Beyond its antiproliferative effects, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : It has shown promise against various bacterial strains, indicating potential applications in treating infections .
  • Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which could contribute to its overall therapeutic profile .

Properties

CAS No.

943596-70-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h5-9H,4H2,1-3H3/b6-5+

InChI Key

RQAGBDMSRFJMFA-AATRIKPKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C)OC

Origin of Product

United States

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